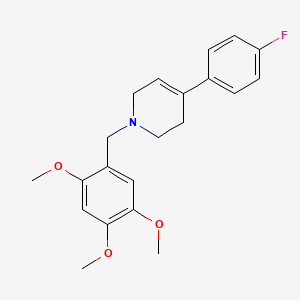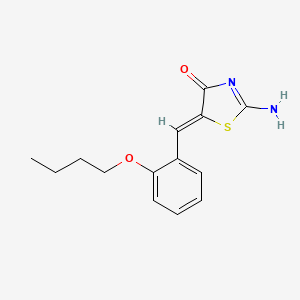![molecular formula C14H22ClNO B5198359 N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine](/img/structure/B5198359.png)
N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine is an organic compound with the molecular formula C14H22ClNO. This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a propyl chain, which is further linked to a butan-1-amine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine typically involves the reaction of 4-chloro-3-methylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(4-chloro-3-methylphenoxy)propylamine. This intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Methoxy derivatives.
Aplicaciones Científicas De Investigación
N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of a chloro group.
N-[3-(4-chloro-3-methylphenoxy)propyl]cyclopropanamine: Contains a cyclopropane ring instead of a butan-1-amine moiety.
Uniqueness
N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the butan-1-amine moiety contributes to its solubility and interaction with biological targets.
Propiedades
IUPAC Name |
N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-3-4-8-16-9-5-10-17-13-6-7-14(15)12(2)11-13/h6-7,11,16H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMRVAVUSQMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5'-{1,4-DIOXASPIRO[4.5]DECAN-2-YL}-TETRAHYDROSPIRO[CYCLOHEXANE-1,2'-FURO[2,3-D][1,3]DIOXOL]-6'-YL BENZOATE](/img/structure/B5198288.png)
![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5198302.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5198309.png)
![2-methoxy-N-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B5198321.png)
![5-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5198324.png)
![methyl 2-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5198329.png)
![3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B5198344.png)
![3-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5198351.png)

![benzyl 3-[(2-methyl-5-nitrophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B5198373.png)
![4-[(1R,2R)-1'-(2-cyclopentylacetyl)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-2-one](/img/structure/B5198378.png)


![N-[(4-ethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)
